molecular formula C12H16BrNO3S B14912938 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B14912938
M. Wt: 334.23 g/mol
InChI Key: IGGUCFMBTOLOGO-UHFFFAOYSA-N
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Description

5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid: is a complex organic compound featuring a thiophene ring substituted with a bromine atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its combination of a brominated thiophene ring and a dimethyl-oxopentanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler thiophene derivatives .

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

5-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C12H16BrNO3S/c1-12(2,6-11(16)17)5-10(15)14-7-8-3-4-9(13)18-8/h3-4H,5-7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

IGGUCFMBTOLOGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NCC1=CC=C(S1)Br)CC(=O)O

Origin of Product

United States

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